

Application Note: High-Sensitivity LC-MS/MS for Quetiapine Impurity Profiling

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Compound of Interest

Compound Name: Quetiapine Dimer Impurity

Cat. No.: B030381

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Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any active pharmaceutical ingredient (API), ensuring the purity of quetiapine is critical to its safety and efficacy.^{[1][2]} Stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and control of impurities in drug substances and products.^{[3][4][5]} This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive impurity profiling of quetiapine. The method is suitable for the separation, identification, and quantification of process-related impurities and degradation products, aligning with the principles of quality by design in drug development.^{[1][2]}

Regulatory Framework for Impurity Control

The ICH Q3A and Q3B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.^{[3][5][6][7]} These guidelines establish thresholds based on the maximum daily dose of the drug. For impurities found above the identification threshold, structural elucidation is required. Toxicological data is necessary for impurities exceeding the qualification threshold to ensure patient safety.^{[3][6]}

Threshold	Maximum Daily Dose \leq 2 g/day	Maximum Daily Dose $>$ 2 g/day
Reporting Threshold	0.05%	0.03%
Identification Threshold	0.10% or 1.0 mg per day intake (whichever is lower)	0.05%
Qualification Threshold	0.15% or 1.0 mg per day intake (whichever is lower)	0.05%

Table 1: ICH Thresholds for Impurities in New Drug Substances (Q3A)

Experimental Protocols

1. Sample Preparation

A simple "dilute-and-shoot" approach is often sufficient for the analysis of quetiapine drug substances.

- Standard Solution Preparation:
 - Prepare a stock solution of quetiapine reference standard at a concentration of 1 mg/mL in methanol.
 - Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 μ g/mL to 10 μ g/mL.
- Sample Solution Preparation:
 - Accurately weigh and dissolve the quetiapine API in the mobile phase to obtain a final concentration of approximately 1 mg/mL.
 - Vortex the solution for 1 minute to ensure complete dissolution.
 - Filter the solution through a 0.22 μ m syringe filter prior to injection into the LC-MS/MS system.

For the analysis of quetiapine in biological matrices such as plasma, a protein precipitation or liquid-liquid extraction is necessary.[8][9][10][11]

- Plasma Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma, add 300 μ L of acetonitrile containing the internal standard (e.g., carbamazepine).[10]
 - Vortex for 2 minutes to precipitate proteins.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

2. LC-MS/MS Method

The following parameters provide a starting point for the analysis and may require optimization based on the specific instrument and impurities of interest.

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient Elution	0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Gas Flow Rates	Optimized for the specific instrument

Table 2: LC-MS/MS Method Parameters

3. MRM Transitions for Quetiapine and Potential Impurities

The following MRM transitions can be used for the detection and quantification of quetiapine and its known impurities. The collision energy should be optimized for each transition to achieve the best sensitivity.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Quetiapine	384.2	253.1	25
Quetiapine N-Oxide	400.2	253.1	28
Quetiapine S-Oxide	400.2	281.1	30
Des-ethanol Quetiapine	340.1	253.1	25
Quetiapine Carboxylic Acid	414.1	253.1	28

Table 3: MRM Transitions

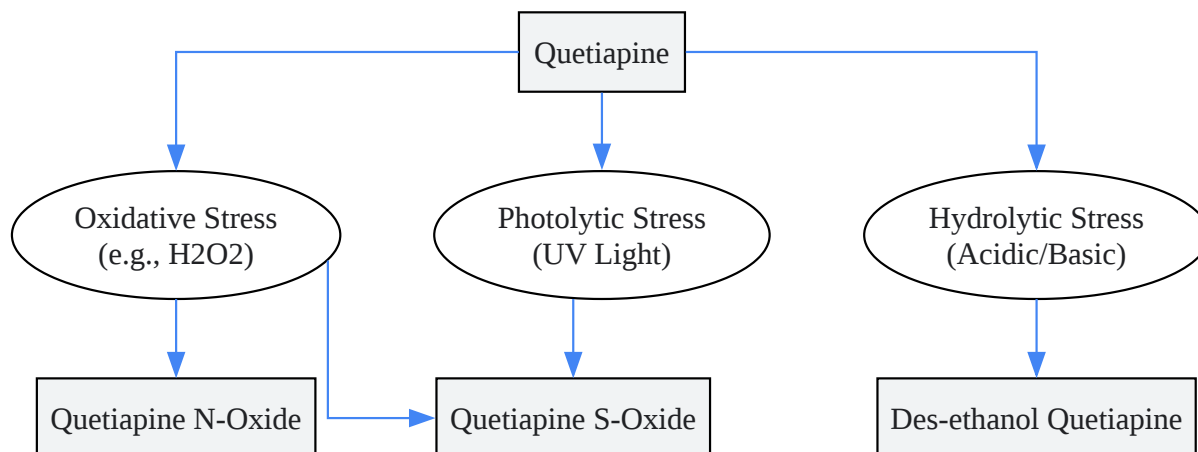
Results and Discussion

Impurity Profiling

The developed LC-MS/MS method allows for the effective separation and detection of quetiapine and its potential impurities. The high sensitivity and selectivity of the MRM mode enable the quantification of impurities at levels compliant with regulatory requirements.[8][10]

Quetiapine Degradation Pathways

Quetiapine is known to degrade under various stress conditions, including oxidative, hydrolytic, and photolytic conditions.[12][13][14] The primary degradation pathways involve oxidation of the sulfur atom in the dibenzothiazepine ring to form the sulfoxide and sulfone, and oxidation of the nitrogen atom in the piperazine ring to form the N-oxide.[14] Hydrolysis can lead to the cleavage of the ethoxyethanol side chain.



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